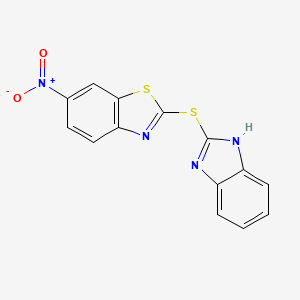

![molecular formula C21H15N5 B5548648 N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives often involves catalytic methods or novel synthetic pathways that yield high-purity compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4[5H]-ones are synthesized using heteropolyacids as catalysts, achieving high yields and demonstrating the efficiency of such catalytic methods in synthesizing complex pyrazolopyrimidinones (Heravi et al., 2007). Moreover, microwave irradiation has been applied in the diversity synthesis of related heterocyclic compounds, indicating a modern approach that enhances synthetic efficiency and safety (Han et al., 2009).

Molecular Structure Analysis

Detailed molecular structure analysis of this compound and its derivatives is critical for understanding their reactivity and biological activity. Computational and experimental methods, including Hartree Fock and density functional theory (DFT), have been employed to elucidate the electronic structure, molecular electrostatic potentials, and vibrational spectra. These analyses reveal insights into the chemical reactivity and potential biological interactions of these molecules (Shukla et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves interactions with various reagents to form novel compounds. For instance, domino reactions with arylglyoxals have been established, leading to the synthesis of unprecedented pyrazolo-fused heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Jiang et al., 2014).

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : One study discusses the synthesis of related pyrazole derivatives, including the utilization of microwave irradiation, highlighting a method with short synthetic routes and increased safety for biomedical screening (Han et al., 2009).

- Structural Analysis : A different study provides insights into the structural analysis of pyrazole derivatives using X-ray crystallography and various spectroscopic techniques, offering a deeper understanding of the molecular structure (Titi et al., 2020).

Potential Therapeutic Applications

- Antibacterial and Antifungal Properties : Research indicates that some pyrazole derivatives exhibit promising antibacterial and antifungal activities, suggesting potential applications in treating infections (El-Agrody et al., 2000).

- Cancer Treatment : Certain studies explore the anti-proliferative activities of pyrazole and pyridine derivatives against various cancer cell lines, highlighting their potential as anti-cancer agents (Abdel-Rahman et al., 2021).

- DNA Binding and Molecular Docking : Some compounds, including pyrazole derivatives, have been studied for their DNA binding interactions and molecular docking capabilities, which could be relevant in the development of new therapeutic drugs (Sandhya et al., 2021).

Other Applications

- Fluorescent Probes : Research also delves into the development of fluorescent probes based on pyrazole derivatives for applications in detecting ions and live cell imaging (Khan et al., 2018).

作用機序

Target of Action

The primary target of N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .

Mode of Action

This compound interacts with CDK2 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and subsequently blocking the phosphorylation process essential for CDK2’s function .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the G1 to S phase transition . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . This mechanism is particularly effective against cancer cells, which are characterized by uncontrolled cell division .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects, particularly against cancer cells . It has been shown to induce apoptosis (programmed cell death) within HCT cells . This compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

生化学分析

Biochemical Properties

N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been identified as a potent inhibitor of protein kinases such as CDK2 , PKD1, PKD2, and PKD3 . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their activity and thus affecting the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on cells have been studied extensively. It has been found to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a kinase inhibitor, it binds to the active sites of kinases, inhibiting their activity and thus affecting the phosphorylation processes in cells . This leads to changes in gene expression and impacts various cellular functions .

Metabolic Pathways

Given its inhibitory effects on kinases, it is likely to impact various metabolic pathways that involve these enzymes .

Transport and Distribution

Given its biochemical properties and interactions with various enzymes and proteins, it is likely to be transported and distributed in a manner similar to other kinase inhibitors .

Subcellular Localization

Given its interactions with various enzymes and proteins, it is likely to be localized in the areas of the cell where these biomolecules are found .

特性

IUPAC Name |

N-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5/c1-2-9-16(10-3-1)26-21-18(13-24-26)20(22-14-23-21)25-19-12-6-8-15-7-4-5-11-17(15)19/h1-14H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIZVGVWXZEOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

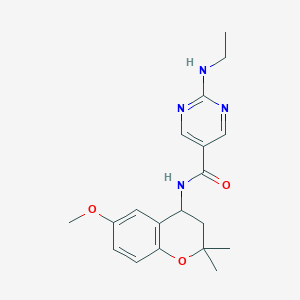

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

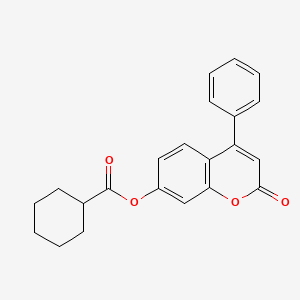

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)

![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)